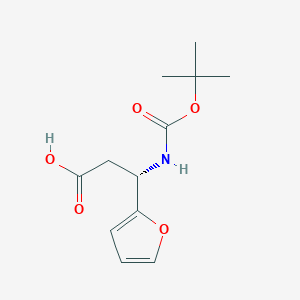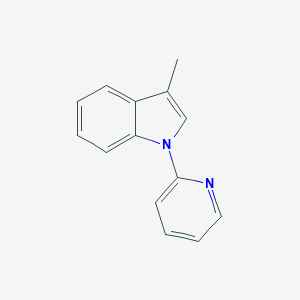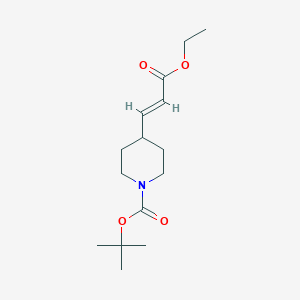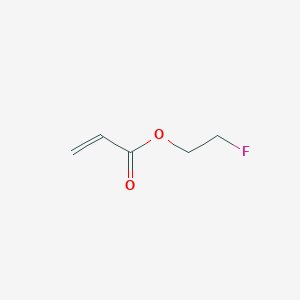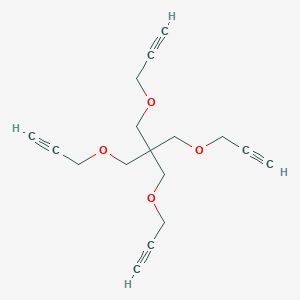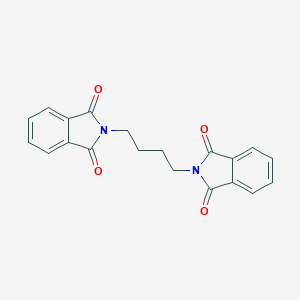
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Butane-1,4-diylbis(1H-isoindole-1,3(2H)-dione), also known as BID, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. BID is a type of isoindoline-1,3-dione derivative and has a unique structure that makes it highly useful in a range of applications, including drug discovery, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is not yet fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is thought to prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of various signaling pathways. In addition, 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have antioxidant properties, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is its high potency and specificity, which makes it a valuable tool for researchers studying various aspects of cancer biology. However, one limitation of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione), including the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in other areas of scientific research, and the identification of new targets for its anti-cancer activity. In addition, researchers may explore the use of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) in combination with other drugs or therapies to enhance its efficacy and minimize potential side effects.
Synthesemethoden
The synthesis of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) can be achieved through a variety of methods, including the reaction of maleic anhydride with aniline in the presence of a catalyst such as phosphoric acid. The resulting product is then treated with n-butyl lithium to form the final compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and other catalysts.
Wissenschaftliche Forschungsanwendungen
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been the subject of numerous studies in recent years, with researchers investigating its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs, particularly those aimed at treating cancer and other diseases. 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
3623-90-3 |
|---|---|
Molekularformel |
C20H16N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[4-(1,3-dioxoisoindol-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2 |
InChI-Schlüssel |
COSACTFNSNCYHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
3623-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




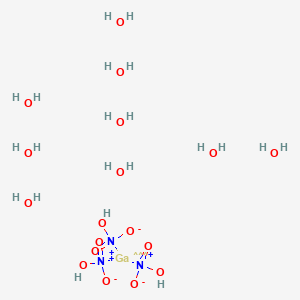
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)


